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Compound of Interest

Compound Name: AZD5153

Cat. No.: B605766 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AZD5153 is a potent, orally bioavailable, and selective bivalent inhibitor of the Bromodomain

and Extra-Terminal (BET) family of proteins, with a particular affinity for Bromodomain-

containing protein 4 (BRD4).[1][2] Developed by AstraZeneca, its unique bivalent binding

mechanism allows it to simultaneously engage with both bromodomains (BD1 and BD2) of the

BRD4 protein, leading to enhanced potency and antitumor activity compared to monovalent

BET inhibitors.[3] This technical guide provides an in-depth look at the chemical properties,

synthesis, mechanism of action, and key experimental data related to AZD5153.

Chemical Structure and Properties
AZD5153 is a complex heterocyclic molecule. Its structure is formally named (3R)-4-[2-[4-[1-(3-

methoxy-1,2,4-triazolo[4,3-b]pyridazin-6-yl)-4-piperidinyl]phenoxy]ethyl]-1,3-dimethyl-2-

piperazinone.[4][5]
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Property Value

Chemical Formula C₂₅H₃₃N₇O₃[4][5]

Molecular Weight 479.6 g/mol [5]

CAS Number 1869912-39-9[5]

Appearance White to off-white solid

SMILES

COC1=NN=C2N1N=C(N3CCC(C4=CC=C(OCC

N5--INVALID-LINK--

C(N(C)CC5)=O)C=C4)CC3)C=C2[5]

InChI Key RSMYFSPOTCDHHJ-GOSISDBHSA-N[5]

Synthesis of AZD5153
The detailed experimental protocol for the synthesis of AZD5153 has been described by

Bradbury et al. in the Journal of Medicinal Chemistry (2016).[6] While the full, step-by-step

procedure is proprietary and contained within the cited publication, the synthesis logically

involves the preparation of three key fragments followed by their sequential coupling:

The Triazolopyridazine Core: Synthesis of the 3-methoxy-[1][2][4]triazolo[4,3-b]pyridazine

moiety.

The Piperidinyl-Phenoxy Linker: Preparation of the central piperidinyl-phenoxy scaffold.

The Chiral Piperazinone Moiety: Synthesis of the (R)-1,3-dimethylpiperazin-2-one fragment.

The overall strategy involves coupling these key intermediates to assemble the final AZD5153
molecule. The final step would likely be the ether linkage formation between the phenoxy group

and the ethyl-piperazinone side chain.

Mechanism of Action and Signaling Pathway
AZD5153 exerts its anticancer effects by disrupting the epigenetic regulation of gene

transcription. As a BET inhibitor, it competitively binds to the acetylated lysine recognition

motifs within the bromodomains of BRD4.[1] This prevents BRD4 from binding to acetylated
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histones on chromatin, thereby inhibiting the transcription of key oncogenes and growth-

promoting genes, such as c-MYC.[6][7] The disruption of these transcriptional programs leads

to cell cycle arrest, induction of apoptosis, and suppression of tumor cell proliferation.[1][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b605766?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/31812034/
https://pubmed.ncbi.nlm.nih.gov/31812034/
https://pubmed.ncbi.nlm.nih.gov/31812034/
https://www.mdpi.com/1422-8599/2020/2/M1139
https://pubmed.ncbi.nlm.nih.gov/27528113/
https://pubmed.ncbi.nlm.nih.gov/27528113/
https://pubmed.ncbi.nlm.nih.gov/27528113/
https://pubmed.ncbi.nlm.nih.gov/27528113/
https://www.researchgate.net/figure/Planned-synthesis-of-1-3-dimethylpiperazine-substituted-thiadiazines-6a-and-6b_fig3_341626040
https://pubmed.ncbi.nlm.nih.gov/27305487/
https://pubmed.ncbi.nlm.nih.gov/27305487/
https://pubmed.ncbi.nlm.nih.gov/27305487/
https://www.researchgate.net/publication/337701550_Synthesis_and_discovery_of_triazolo-pyridazine-6-yl-substituted_piperazines_as_effective_anti-diabetic_drugs_evaluated_over_dipeptidyl_peptidase-4_inhibition_mechanism_and_insulinotropic_activities
https://www.medchemexpress.com/AZD5153_6-Hydroxy-2-naphthoic_acid.html
https://www.benchchem.com/product/b605766#azd5153-chemical-structure-and-synthesis
https://www.benchchem.com/product/b605766#azd5153-chemical-structure-and-synthesis
https://www.benchchem.com/product/b605766#azd5153-chemical-structure-and-synthesis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605766?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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